molecular formula C9H9ClN2O2 B1461599 Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride CAS No. 957120-91-1

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

Cat. No. B1461599
M. Wt: 212.63 g/mol
InChI Key: ZWKSENRLFCMGPR-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 136117-69-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . This compound is also useful in material science due to its structural character .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies have been employed in the synthesis of this scaffold from easily available chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride” is represented by the linear formula: C9H8N2O2 . The Inchi Code for this compound is 1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride” is a solid compound with a molecular weight of 176.17 . The recommended storage temperature for this compound is between 2-8°C in a sealed, dry environment .

Scientific Research Applications

“Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H9ClN2O2 . It’s a white solid that’s stored at ambient temperature . This compound is used in organic syntheses and as pharmaceutical intermediates .

Imidazopyridines, which include “Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride”, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Here are some of the applications:

  • Antiviral Activity : Some imidazopyridines have been found to have antiviral properties .
  • Antiulcer Activity : Certain imidazopyridines can be used in the treatment of ulcers .
  • Antibacterial Activity : These compounds have been found to exhibit antibacterial properties .
  • Anticancer Activity : Some imidazopyridines have shown potential in cancer treatment .
  • Antifungal Activity : Imidazopyridines can also have antifungal properties .
  • Antituberculosis Properties : Some imidazopyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Cyclin-Dependent Kinase Inhibitors : Imidazopyridines have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are a group of protein kinases that are crucial for cell cycle regulation, and inhibitors can be used in cancer treatment.

  • Calcium Channel Blockers : These compounds can act as calcium channel blockers . Calcium channel blockers are often used to treat hypertension, angina, and arrhythmias.

  • GABA A Receptor Modulators : Imidazopyridines can modulate GABA A receptors . GABA A receptors are a type of neurotransmitter receptor, and modulators can have sedative, anxiolytic, and muscle relaxant effects.

  • Treatment of Insomnia and Brain Disorders : Some synthetic drugs that contain this imidazopyridine have been commercialized for the treatment of insomnia and brain disorders .

  • Heart-Failure Drug : The heart-failure drug Olprione contains this imidazopyridine .

  • Anti-Tuberculosis Properties : Some imidazopyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

  • Cyclin-Dependent Kinase Inhibitors : Imidazopyridines have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are a group of protein kinases that are crucial for cell cycle regulation, and inhibitors can be used in cancer treatment.

  • Calcium Channel Blockers : These compounds can act as calcium channel blockers . Calcium channel blockers are often used to treat hypertension, angina, and arrhythmias.

  • GABA A Receptor Modulators : Imidazopyridines can modulate GABA A receptors . GABA A receptors are a type of neurotransmitter receptor, and modulators can have sedative, anxiolytic, and muscle relaxant effects.

  • Treatment of Insomnia and Brain Disorders : Some synthetic drugs that contain this imidazopyridine have been commercialized for the treatment of insomnia and brain disorders .

  • Heart-Failure Drug : The heart-failure drug Olprione contains this imidazopyridine .

  • Anti-Tuberculosis Properties : Some imidazopyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their potential in this area . This suggests that “Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride” and similar compounds may have significant potential in future drug discovery research.

properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKSENRLFCMGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656926
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride

CAS RN

957120-91-1
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl imidazo[1,2-a]pyridine-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hayakawa, K Kawaguchi, H Kaizawa… - Bioorganic & medicinal …, 2007 - Elsevier
We have previously reported the imidazo[1,2-a]pyridine derivative 4 as a novel p110α inhibitor; however, although 4 is a potent inhibitor of p110α enzymatic activity and tumor cell …
Number of citations: 154 www.sciencedirect.com

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